molecular formula C14H7BrFNO2S B6225257 4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid CAS No. 1545531-96-1

4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid

Cat. No.: B6225257
CAS No.: 1545531-96-1
M. Wt: 352.2
InChI Key:
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Description

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid is a complex organic compound that features a bromine, cyano, and fluorine substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid is unique due to the presence of multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. The combination of bromine, cyano, and fluorine substituents makes it particularly versatile in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

1545531-96-1

Molecular Formula

C14H7BrFNO2S

Molecular Weight

352.2

Purity

95

Origin of Product

United States

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